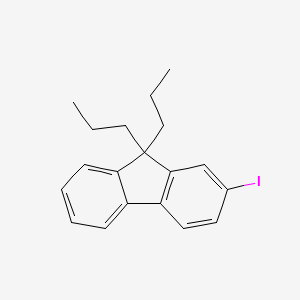
2-Iodo-9,9-dipropyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-9,9-dipropyl-9H-fluorene: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound’s molecular formula is C19H21I, and it features an iodine atom attached to the fluorene core, with two propyl groups at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9,9-dipropyl-9H-fluorene typically involves the iodination of a fluorene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the fluorene core. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-9,9-dipropyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: The iodine atom can be reduced to form hydrogenated fluorene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: Various substituted fluorene derivatives.
Oxidation Reactions: Fluorenone derivatives.
Reduction Reactions: Hydrogenated fluorene derivatives.
Scientific Research Applications
2-Iodo-9,9-dipropyl-9H-fluorene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex fluorene derivatives and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-Iodo-9,9-dipropyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The iodine atom and the propyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-9H-fluorene
- 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene
- 9,9-Dipropyl-9H-fluorene
Uniqueness
2-Iodo-9,9-dipropyl-9H-fluorene is unique due to the presence of both iodine and propyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability, such as in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
112050-92-7 |
|---|---|
Molecular Formula |
C19H21I |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-iodo-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H21I/c1-3-11-19(12-4-2)17-8-6-5-7-15(17)16-10-9-14(20)13-18(16)19/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
QFZHDVLKMKZVET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
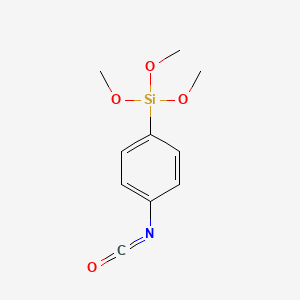
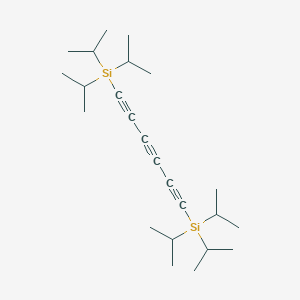
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
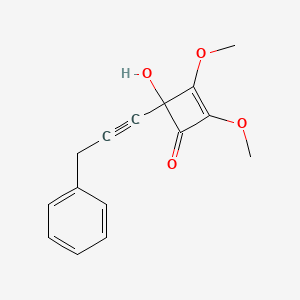
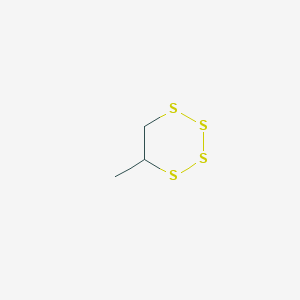
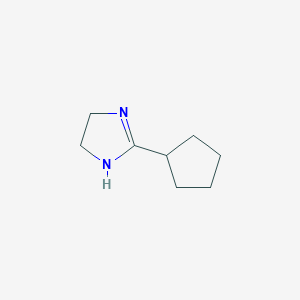

![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
